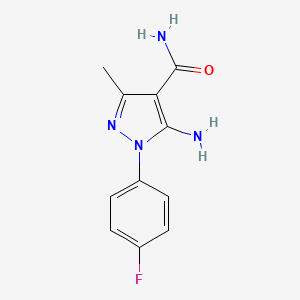

5-アミノ-1-(4-フルオロフェニル)-3-メチル-1H-ピラゾール-4-カルボキサミド

概要

説明

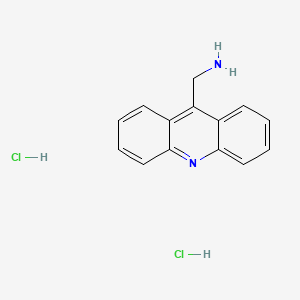

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C17H14FN3O . It belongs to the class of organic compounds known as benzoylpyrazoles, which are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1ccc (cc1)C (=O)c2cnn (c2N)-c3ccc (F)cc3 . This indicates that the compound contains a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide group. Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 295.319 . The compound’s InChI key is PRQLUOWJZCYDNJ-UHFFFAOYSA-N .科学的研究の応用

有機合成

5-アミノピラゾール: は、多様な複素環式または縮合複素環式骨格の合成における汎用性の高い合成ビルディングブロックとして役立ちます。 それらは、従来の反応、ワンポット多成分反応、環化縮合、カスケード/タンデムプロトコル、カップリング反応など、さまざまな合成アプローチを通じて、多置換および縮合複素環式化合物を構築するために使用されます .

医薬品化学

生物活性化合物との構造的類似性から、5-アミノピラゾールは創薬において重要な役割を果たしています。 それらは、合成薬の幅広い範囲で共通のモチーフである、窒素含有芳香族複素環として、しばしば医薬品に組み込まれています .

蛍光材料

この化合物は、蛍光材料の合成に使用できます。 たとえば、5-アミノピラゾールとエニノンをエタノールと熱の存在下で縮合させると、蛍光性(トリメチルシリルエチニル)ピラゾロ[1,5-a]ピリミジンを容易に得ることができます .

高分子科学

高分子科学では、5-アミノピラゾールは、特定の特性を持つポリマーを作成するために利用できます。 ピラゾール環の存在は、ポリマーに熱安定性と独特の電子特性を与えることができます .

染料製造

5-アミノピラゾールは、染料の製造にも使用されます。 安定した着色化合物を形成する能力により、産業用途向けのさまざまな染料を作成するのに適しています .

機能性材料

この化合物の誘導体は、機能性材料の開発に使用されます。 これらの材料は、電子特性が向上しているため、電子工学、フォトニクス、センサーなどで応用されています .

農業化学

農業化学では、これらの化合物は、構造的多様性と生物活性から、新しい殺虫剤や除草剤の開発における潜在的な用途が検討されています .

環境科学

最後に、環境科学では、研究者は5-アミノピラゾールの汚染物質の解毒における用途や環境モニタリングのための指標としての用途を調査できます .

Safety and Hazards

作用機序

Target of Action

The primary target of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis.

Biochemical Pathways

Given its target, it is likely to impact pathways related to inflammation, cell growth, and apoptosis .

Result of Action

The molecular and cellular effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide’s action would depend on the specific cellular context. Given its target, it could potentially affect cellular growth and survival, as well as inflammatory responses .

生化学分析

Biochemical Properties

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. . This interaction is crucial as p38 MAP kinase is involved in the regulation of inflammatory responses and cellular stress. The compound binds to the ATP binding pocket of the unphosphorylated p38alpha, forming a unique hydrogen bond with threonine 106, which contributes to its selectivity and potency .

Cellular Effects

The effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the activity of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition can result in decreased cellular stress responses and altered gene expression patterns, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of p38 MAP kinase by binding to its ATP binding pocket . This binding prevents the phosphorylation and activation of downstream targets, thereby inhibiting the kinase’s activity. Additionally, the compound’s interaction with threonine 106 enhances its selectivity and potency, making it a highly effective inhibitor of p38 MAP kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects. Additionally, the compound’s interaction with metabolic enzymes may alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and other membrane transporters, facilitating its uptake and distribution . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is critical for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with p38 MAP kinase and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and impact on cellular processes.

特性

IUPAC Name |

5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-6-9(11(14)17)10(13)16(15-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIHMELITRTURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)

![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)